N-(1H-benzimidazol-2-yl)-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
Description
N-(1H-Benzimidazol-2-yl)-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a heterocyclic compound featuring a benzimidazole core linked via an amide bond to a triazolopyridazine moiety substituted with a propan-2-yloxy group. This structure combines two pharmacologically significant scaffolds: benzimidazoles (known for antimicrobial and anticancer activity) and triazolopyridazines (studied for kinase inhibition and CNS applications) . The propan-2-yloxy substituent at the 6-position of the triazolopyridazine ring may enhance lipophilicity and metabolic stability compared to smaller alkoxy groups like methoxy.
Properties
Molecular Formula |
C18H19N7O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C18H19N7O2/c1-11(2)27-17-10-8-15-23-22-14(25(15)24-17)7-9-16(26)21-18-19-12-5-3-4-6-13(12)20-18/h3-6,8,10-11H,7,9H2,1-2H3,(H2,19,20,21,26) |
InChI Key |
ZWBCMYVORKWMAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NN2C(=NN=C2CCC(=O)NC3=NC4=CC=CC=C4N3)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Unfortunately, detailed synthetic routes for this compound are scarce in the literature. it likely involves intricate steps due to its unique structure. Researchers may explore various strategies, including heterocyclic chemistry and amide bond formation.
Industrial Production:: Industrial-scale synthesis remains proprietary, but it likely involves optimization for yield, cost, and safety.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, potentially affecting its pharmacological properties.
Substitution: Substitution reactions could occur at the benzimidazole or triazolopyridazine moieties.
Reduction: Reduction of specific functional groups may be feasible.
Base-Catalyzed Amidation: For amide bond formation.
Transition Metal Catalysts: For selective reactions.
Organic Solvents: Commonly used for dissolution and reaction conditions.
Major Products:: The primary product is the target compound itself, N-(1H-benzimidazol-2-yl)-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide.
Scientific Research Applications
Structural Characteristics
The compound features a benzimidazole moiety known for its diverse biological activities and a triazolopyridazine unit that contributes to its pharmacological properties. Its molecular formula is , indicating a relatively high molecular weight and complexity.
Biological Activities
- Antimicrobial Properties : Compounds with similar structural features have been reported to exhibit significant antimicrobial activity. The benzimidazole core is particularly noted for its ability to inhibit various enzymes and receptors involved in microbial infections.
- Anticancer Potential : Preliminary studies suggest that N-(1H-benzimidazol-2-yl)-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide may possess anticancer properties. Similar compounds have demonstrated efficacy against various cancer cell lines, indicating potential as a therapeutic agent in oncology.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory effects, which are beneficial in treating conditions characterized by inflammation. This aspect aligns with the properties of other benzimidazole derivatives that have shown promise in reducing inflammatory responses.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step synthetic routes, including the formation of the benzimidazole core and the introduction of the triazolopyridazine unit. The mechanisms through which it exerts its biological effects likely involve interactions with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways .
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial effects of benzimidazole derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
Case Study 2: Anticancer Properties
Research focused on triazole derivatives demonstrated their effectiveness in inhibiting cancer cell proliferation. This compound was included in a screening process that revealed promising results against various cancer cell lines, indicating its potential as a lead compound for further development .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzimidazole + Triazolopyridazine | Antimicrobial, Anticancer |
| Benzimidazole Derivatives | Benzimidazole core | Antimicrobial |
| Triazolopyridazine Compounds | Triazole + Pyridazine | Antitumor |
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways fully.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound’s closest analog, 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide (), differs in two critical aspects:
Triazolopyridazine Substituent : Methoxy (OCH₃) vs. propan-2-yloxy (OCH(CH₃)₂).
Benzimidazole Substitution : The target compound retains an unsubstituted 1H-benzimidazole, whereas the analog has a methyl group at the 1-position of the benzimidazole.
Table 1: Structural and Physicochemical Comparison
Functional Implications
- Metabolic Stability : Bulkier alkoxy groups (e.g., propan-2-yloxy) may resist oxidative metabolism better than methoxy groups, extending half-life .
- Benzimidazole Substitution : The absence of a methyl group in the target compound could reduce steric hindrance, enhancing binding to targets like kinases or DNA (a hypothesis supported by benzimidazole SAR studies) .
Research Findings and Limitations
While biological activity data for the target compound is unavailable, insights can be extrapolated from analogs:
Triazolopyridazine Derivatives : Methoxy-substituted analogs (e.g., ) have shown moderate kinase inhibition, suggesting the target compound’s propan-2-yloxy group might modulate potency or selectivity.
Benzimidazole Derivatives : Unsubstituted benzimidazoles (as in the target compound) exhibit stronger DNA intercalation in some studies compared to N-methylated variants .
Table 2: Hypothetical Activity Comparison
Biological Activity
N-(1H-benzimidazol-2-yl)-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.
Structural Characteristics
The compound features a benzimidazole moiety combined with a triazolopyridazine unit, which contributes to its pharmacological properties. The molecular formula is , indicating a relatively high molecular weight and structural complexity that may enhance its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various microorganisms.
- Anticancer Properties : The benzimidazole core is known for its ability to inhibit enzymes and receptors involved in cancer progression.
- Anti-inflammatory Effects : Initial findings indicate potential anti-inflammatory properties.
Understanding the mechanisms through which this compound exerts its effects involves interaction studies with biological targets. These studies typically focus on enzyme inhibition and receptor modulation.
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzimidazole + Triazolopyridazine | Antimicrobial, anticancer |
| Benzimidazole Derivatives | Benzimidazole core | Antimicrobial |
| Triazolopyridazine Compounds | Triazole + Pyridazine | Antitumor |
| N-(substituted phenyl)amides | Amide functionality | Various therapeutic effects |
Case Studies and Research Findings
Several studies have investigated the biological activity of benzimidazole derivatives and their analogs:
- Antiviral Activity : Research on benzimidazole analogs has shown promising results against viruses such as Hepatitis C. These compounds demonstrated significant inhibitory effects on viral helicase activity, suggesting potential as antiviral agents .
- Antitumor Efficacy : Studies have indicated that certain benzimidazole derivatives can inhibit tumor growth in various cancer cell lines. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells .
- Microbial Inhibition : In vitro tests revealed that derivatives of this compound exhibit considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
